molecular formula C23H20ClN5O5 B2726651 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indazole CAS No. 1226432-72-9

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indazole

Cat. No. B2726651
CAS RN: 1226432-72-9
M. Wt: 481.89
InChI Key: OUNDQZLZPGYKEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an indazole group, an oxadiazole group, and a piperidine group. Indazoles are a type of heterocyclic aromatic organic compound, while oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Piperidine is a widely used building block in the synthesis of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indazole group would contribute to the aromaticity of the molecule, while the oxadiazole group would introduce additional nitrogen and oxygen atoms into the structure. The piperidine group would add a six-membered ring with one nitrogen atom .

Scientific Research Applications

Anti-proliferative Activity in Cancer Research

A novel series of indazole tethered oxadiazoles (OTDs) derivatives, closely related to the queried compound, have been synthesized and evaluated for their anti-proliferative activity against hepatocellular carcinoma (HCC) cells. These compounds were found to inhibit the catalytical activity of SIRT2, inducing apoptosis in HCC cells, highlighting their potential in the development of SIRT2 inhibitors for liver cancer models (Dukanya et al., 2020).

Antimicrobial Activities

Research into oxadiazole and triazole containing heterocyclic compounds, akin to the chemical structure , has demonstrated various biological activities, including antimicrobial properties. For instance, novel oxadiazolyl pyrrolo triazole diones were synthesized and showed in vitro anti-protozoal and cytotoxic activities, underscoring the broad applicability of these heterocyclic compounds in developing new antimicrobial agents (Dürüst et al., 2012).

Synthesis and Chemical Characterization

The synthesis of oxadiazoles and their derivatives, including those structurally similar to the compound in focus, has been extensively studied for their potential in medicinal chemistry. These compounds are noted for their ability to be synthesized in a manner that allows for the introduction of various pharmacophoric features, thus enhancing their application in drug design and development. The synthetic methodologies not only provide access to a wide range of derivatives but also offer insights into the structural attributes that contribute to their biological activities (Ye et al., 2006).

Future Directions

The study of indazole, oxadiazole, and piperidine derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could involve studying the biological activity of this compound and its derivatives, as well as optimizing its synthesis .

properties

IUPAC Name

2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O5/c1-33-17-7-5-16(6-8-17)25-22(31)14-3-10-20-27-29(23(32)28(20)12-14)13-21(30)26-18-11-15(24)4-9-19(18)34-2/h3-12H,13H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNDQZLZPGYKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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